N-Ethylacetamide-PEG2-Br

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

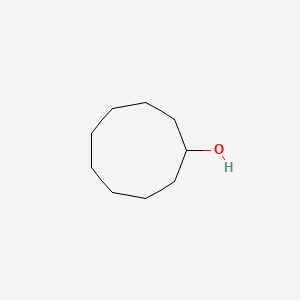

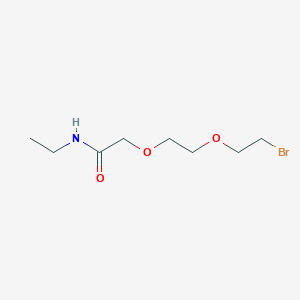

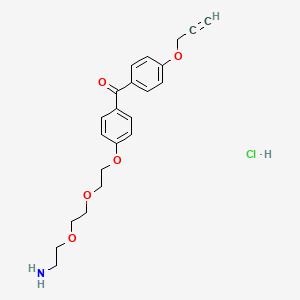

N-Ethylacetamide-PEG2-Br is a compound that belongs to the class of PEG-based PROTAC linkers. PROTACs, or Proteolysis Targeting Chimeras, are a novel approach in drug development that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is specifically used in the synthesis of these PROTACs .

Preparation Methods

The synthesis of N-Ethylacetamide-PEG2-Br involves several steps. The general synthetic route includes the reaction of N-ethylacetamide with a PEG-based bromide compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

N-Ethylacetamide-PEG2-Br undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. The major products formed from these reactions are typically PEG-based compounds that can be further utilized in the synthesis of PROTACs .

Scientific Research Applications

N-Ethylacetamide-PEG2-Br has several scientific research applications. It is primarily used in the field of drug development, particularly in the synthesis of PROTACs. These PROTACs are used to selectively degrade target proteins, making them valuable tools in the study of protein function and the development of targeted therapies. Additionally, this compound can be used in various biological and medicinal chemistry applications .

Mechanism of Action

The mechanism of action of N-Ethylacetamide-PEG2-Br involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in close proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

N-Ethylacetamide-PEG2-Br is unique in its structure and function as a PEG-based PROTAC linker. Similar compounds include other PEG-based linkers used in the synthesis of PROTACs, such as N-Ethylacetamide-PEG2-NH2 and N-Ethylacetamide-PEG2-OH. These compounds share similar properties but differ in their specific functional groups, which can affect their reactivity and suitability for different applications .

Properties

Molecular Formula |

C8H16BrNO3 |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]-N-ethylacetamide |

InChI |

InChI=1S/C8H16BrNO3/c1-2-10-8(11)7-13-6-5-12-4-3-9/h2-7H2,1H3,(H,10,11) |

InChI Key |

CJWTZNUACNANNN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)COCCOCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)

![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)

![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)